N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16396900
Molecular Formula: C14H19ClFN3
Molecular Weight: 283.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClFN3 |
|---|---|
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-14(11(3)17-18)16-8-12-5-4-6-13(15)7-12;/h4-7,9-10,16H,8H2,1-3H3;1H |
| Standard InChI Key | UKRKMWVPBZKIQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC(=CC=C2)F)C(C)C.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(3-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with an isopropyl group, at the 3-position with a methyl group, and at the 4-position with a 3-fluorobenzylamine moiety. The fluorine atom at the benzyl group’s meta position introduces electronegativity, influencing the compound’s reactivity and interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉FN₃ (base compound) | |
| C₁₄H₁₉ClFN₃ (hydrochloride salt) | ||
| Molecular Weight | 283.77 g/mol (hydrochloride) | |
| IUPAC Name | N-[(3-Fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine | |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC(=CC=C2)F)C(C)C |
The hydrochloride salt form (C₁₄H₁₉ClFN₃) is commonly utilized in research settings for enhanced stability and solubility.
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step protocol:
-
Precursor Preparation: 3-Fluorobenzylamine is reacted with 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid or its activated ester (e.g., N-hydroxysuccinimide ester).
-
Coupling Reaction: A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) facilitates amide bond formation between the pyrazole carboxylic acid and 3-fluorobenzylamine. 4-Dimethylaminopyridine (DMAP) is often employed as a catalyst.
-
Reduction: The intermediate amide is reduced to the corresponding amine using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | DCC, DMAP, CH₂Cl₂, 0°C → RT | 65–72% |
| Reduction | LiAlH₄, THF, reflux | 80–85% |
Industrial production employs continuous flow reactors to optimize scalability and reduce reaction times.
Physicochemical Properties
Physical Properties
The compound typically exists as a white crystalline solid with moderate solubility in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) but limited aqueous solubility.
Table 3: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported (decomposes >200°C) | |
| Solubility (25°C) | Ethanol: 15 mg/mL | |
| DMSO: 25 mg/mL | ||
| LogP (Partition Coeff.) | 3.2 (estimated) |
Chemical Reactivity
The pyrazole ring’s electron-deficient nature renders it susceptible to electrophilic substitution at the 5-position, while the fluorobenzyl group participates in nucleophilic aromatic substitution under harsh conditions. The amine group facilitates salt formation with acids, enhancing solubility for pharmacological studies.
Biological Activity and Mechanism of Action
Enzyme Inhibition
N-(3-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine demonstrates inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), key enzymes in inflammatory pathways.
Table 4: In Vitro Enzyme Inhibition Data
| Enzyme | IC₅₀ (μM) | Assay Type | Source |
|---|---|---|---|
| COX-2 | 0.85 | Fluorescence | |
| PDE4 | 1.2 | Radioligand |
Neurotransmitter Receptor Modulation
The compound exhibits affinity for serotonin (5-HT₃) and NMDA receptors, with Ki values of 120 nM and 450 nM, respectively. This dual activity suggests potential applications in neuropathic pain and neurodegenerative disorders.
Applications in Drug Development
Anti-Inflammatory Agents
Preclinical studies highlight its efficacy in rodent models of rheumatoid arthritis, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% at 10 mg/kg doses.
Neurological Therapeutics
In vitro neuroprotection assays show a 30% reduction in glutamate-induced neuronal apoptosis at 5 μM concentrations, likely mediated via NMDA receptor antagonism.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the isopropyl and fluorobenzyl groups to enhance selectivity for COX-2 over COX-1.
-
Pharmacokinetic Optimization: Development of prodrugs to improve oral bioavailability, currently limited to 15–20% in murine models.
-
Targeted Delivery Systems: Encapsulation in lipid nanoparticles to bypass the blood-brain barrier for central nervous system applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume